1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
Description
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a heterocyclic compound featuring:
- A pyrrolidine ring substituted at position 3 with a 5-bromopyridin-2-yloxy group.
- An ethanone backbone connected to a 1-methylindole moiety at position 3. This structure combines electron-deficient pyridine (due to bromine) with the aromatic indole system, making it a candidate for pharmaceutical or materials science applications. Its synthesis likely involves coupling bromopyridine derivatives with pyrrolidine intermediates and indole-containing precursors .
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-23-12-14(17-4-2-3-5-18(17)23)10-20(25)24-9-8-16(13-24)26-19-7-6-15(21)11-22-19/h2-7,11-12,16H,8-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPURHTSTYFAEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone typically involves several steps:
Formation of Pyrrolidinyl Intermediate: : This is achieved by reacting pyrrolidine with an appropriate reactant under controlled conditions to introduce the 3-(5-bromopyridin-2-yl)oxy substituent.
Indole Derivative Synthesis: : The indole core is synthesized via established methods such as Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Coupling Reaction: : The final step involves the coupling of the indole derivative with the pyrrolidinyl intermediate under specific reaction conditions like using coupling agents (e.g., EDC, DCC) to obtain the target compound.
Industrial Production Methods
For large-scale industrial production, similar synthetic routes are employed but optimized for higher yields and cost-effectiveness. This involves:
Optimization of Reaction Conditions: : Temperature, solvents, and reaction times are adjusted to maximize yield and purity.
Catalyst Utilization: : Industrial synthesis may employ catalysts to accelerate reaction rates and improve efficiency.
Purification Techniques: : Advanced purification methods such as column chromatography and recrystallization are used to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: : Commonly with reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: : Use of reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions, where substituents on the aromatic rings are replaced with other functional groups under mild to harsh conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Reagents like halogens, acids, or bases in polar or nonpolar solvents depending on the desired reaction pathway.
Major Products
Oxidized Derivatives: : Formation of ketones, aldehydes, or carboxylic acids.
Reduced Derivatives: : Formation of alcohols or amines.
Substitution Products: : Halogenated, nitrated, or alkylated derivatives of the compound.
Scientific Research Applications
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone finds applications in:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for its potential as a bioactive molecule that can interact with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Utilized in the production of specialized materials, such as polymers and advanced composites.
Mechanism of Action
The compound's mechanism of action involves interactions at the molecular level:
Molecular Targets: : It may target enzymes, receptors, or nucleic acids, modulating their activity.
Pathways: : Inhibits or activates specific signaling pathways, leading to physiological effects such as inflammation reduction or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Pyridinyl-Pyrrolidine Derivatives
Key Differences :
Bromopyridine-Containing Ethanones
Key Differences :
Indole-Containing Ketones
Key Differences :
Pyrrolidine/Pyrrole Derivatives
Key Differences :
Q & A
Q. What are the established synthetic routes for 1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone?
The synthesis typically involves multi-step protocols:
- Step 1 : Bromination of an indole precursor to introduce the 5-bromo substituent.
- Step 2 : Functionalization of the pyrrolidine ring via nucleophilic substitution (e.g., using NaH or KOtBu in DMF/THF) to attach the pyridinyloxy group .
- Step 3 : Condensation with a 1-methylindole-3-ethylketone intermediate under basic conditions. Yield optimization often requires inert atmospheres and controlled temperatures (e.g., 0–5°C for sensitive steps) .
Q. What structural features of this compound influence its biological activity?
Key structural determinants include:
- 5-Bromopyridine moiety : Enhances electrophilicity and potential for halogen bonding with biological targets .
- Pyrrolidine-ethoxy linker : Modulates conformational flexibility and membrane permeability .
- 1-Methylindole group : Contributes to π-π stacking interactions with aromatic residues in enzyme active sites . Comparative studies show bromine’s superior bioactivity over chloro analogs in enzyme inhibition assays .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms regiochemistry (e.g., pyridine C-H coupling in 1H NMR) and stereochemical purity (e.g., pyrrolidine ring conformation) .
- HPLC-MS : Quantifies purity (>95% typically required for pharmacological studies) and detects trace intermediates .
- X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
Q. How are preliminary biological activities screened for this compound?
- In vitro assays :
- Enzyme inhibition : Dose-response curves against kinases or cytochrome P450 isoforms (IC50 determination) .
- Cell viability : MTT assays in cancer cell lines (e.g., IC50 values in HepG2 or MCF-7) .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target receptors .
Q. What are the solubility and formulation considerations for in vitro studies?
- Solubility : Typically low in aqueous buffers; DMSO stock solutions (10 mM) are standard .
- Formulation : Co-solvents (e.g., PEG-400) or cyclodextrin complexes improve bioavailability in pharmacokinetic assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical purity during synthesis?
- Solvent selection : THF improves pyrrolidine ring formation vs. DMF, which may cause side reactions .
- Catalyst screening : Pd(OAc)₂ or CuI enhances coupling efficiency in halogenated intermediates .
- Temperature control : Slow addition of reagents at −78°C minimizes racemization in chiral centers .
Q. What computational strategies predict the compound’s biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite identifies potential binding pockets (e.g., kinase ATP sites) .
- Pharmacophore modeling : Matches the bromopyridine and indole motifs to known inhibitor scaffolds .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
Q. How do halogen substitutions (Br vs. Cl) impact structure-activity relationships (SAR)?
- Bromine : Higher lipophilicity (logP increase by ~0.5) improves membrane penetration but may reduce solubility .
- Chlorine : Lower steric hindrance enhances binding in constrained active sites (e.g., CYP450 isoforms) .
- Data : In kinase assays, Br analogs show 10-fold lower IC50 values than Cl derivatives .
Q. What challenges arise in resolving stereoisomers during analytical characterization?
Q. Which in vitro models are suitable for toxicological profiling?
- Hepatotoxicity : Primary hepatocyte cultures assess CYP450 inhibition (e.g., CYP3A4/2D6) .
- hERG assay : Patch-clamp electrophysiology evaluates cardiac liability (IC50 < 10 µM indicates risk) .
- Ames test : Salmonella typhimurium strains (TA98/TA100) screen for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
